Cas no 178601-88-2 ((E)-Cefdinir)
(E)-Cefdinir Chemical and Physical Properties
Names and Identifiers
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- (Z)-Cefdinir
- (E)-Cefdinir
- (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- AC-1246
- E-Cefdinir
- K673
- UNII-61G2M33IGF
- (6R,7R)-7-[[(2E)-(2-AMino-4-thiazolyl)(hydroxyiMino)acetyl]aMino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
- Cefdinir CP impurity R
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- Inchi: 1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12+/m1/s1
- InChI Key: RTXOFQZKPXMALH-HBNYPJHTSA-N
- SMILES: [C@H]12[C@H](NC(=O)/C(/c3nc(N)sc3)=N/O)C(=O)N1C(C(O)=O)=C(C=C)CS2
Computed Properties
- Exact Mass: 395.03600
Experimental Properties
- PSA: 215.97000
- LogP: 0.53650
(E)-Cefdinir Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C242665-0.5mg |
(E)-Cefdinir |
178601-88-2 | 0.5mg |
$ 150.00 | 2022-04-28 | ||
| TRC | C242665-2.5mg |
(E)-Cefdinir |
178601-88-2 | 2.5mg |
$ 753.00 | 2023-04-18 | ||
| TRC | C242665-10mg |
(E)-Cefdinir |
178601-88-2 | 10mg |
$ 2353.00 | 2023-04-18 | ||
| TRC | C242665-25mg |
(E)-Cefdinir |
178601-88-2 | 25mg |
$ 5169.00 | 2023-04-18 | ||
| TRC | C242665-.5mg |
(E)-Cefdinir |
178601-88-2 | .5mg |
$ 181.00 | 2023-04-18 | ||
| TRC | C242665-5mg |
(E)-Cefdinir |
178601-88-2 | 5mg |
$ 184.00 | 2023-09-08 |
(E)-Cefdinir Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on (E)-Cefdinir
Comprehensive Overview of (E)-Cefdinir (CAS No. 178601-88-2): Mechanism, Applications, and Modern Relevance
(E)-Cefdinir, identified by its CAS number 178601-88-2, is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. This compound is a stereoisomer of Cefdinir, a widely prescribed oral antibiotic. The "(E)" designation refers to its specific molecular configuration, which influences its pharmacokinetic and pharmacodynamic properties. Researchers and pharmaceutical professionals increasingly focus on (E)-Cefdinir due to its potential applications in combating antibiotic-resistant infections—a critical concern in modern healthcare.
The rise of antimicrobial resistance (AMR) has propelled interest in advanced antibiotics like (E)-Cefdinir. Searches for "antibiotics for resistant bacteria" or "new cephalosporin derivatives" highlight public and scientific curiosity about alternatives to traditional treatments. Unlike conventional antibiotics, (E)-Cefdinir exhibits enhanced stability against β-lactamases, enzymes produced by resistant pathogens. This property aligns with the growing demand for "beta-lactamase inhibitors" and "next-generation antibiotics," making it a subject of ongoing clinical and industrial research.
From a chemical perspective, (E)-Cefdinir (CAS 178601-88-2) features a β-lactam ring fused to a dihydrothiazine ring, a hallmark of cephalosporins. Its (E)-configuration at the oxime moiety enhances its binding affinity to bacterial penicillin-binding proteins (PBPs), disrupting cell wall synthesis. This mechanism is frequently searched in queries like "how do cephalosporins work" or "antibiotic mode of action." Such detailed explanations cater to both professionals and informed patients seeking deeper insights into their medications.
In the pharmaceutical industry, (E)-Cefdinir is explored for formulations targeting respiratory, skin, and urinary tract infections—conditions often queried as "best antibiotics for sinusitis" or "UTI treatment options." Its oral bioavailability and tolerability profile make it a candidate for pediatric and adult use, addressing searches for "child-safe antibiotics." Regulatory agencies emphasize rigorous testing for stereoisomers like (E)-Cefdinir to ensure efficacy and safety, reflecting the importance of "pharmaceutical quality control" in drug development.
Environmental and sustainability concerns also intersect with (E)-Cefdinir research. Queries such as "eco-friendly antibiotic production" or "green chemistry in pharma" underscore the need for sustainable synthesis methods. Recent studies investigate enzymatic synthesis or solvent-free processes to produce (E)-Cefdinir, reducing waste and energy consumption—a response to the global push for "green pharmaceuticals."
In conclusion, (E)-Cefdinir (CAS 178601-88-2) represents a convergence of scientific innovation and practical healthcare needs. Its unique stereochemistry, resistance profile, and therapeutic versatility position it as a valuable tool in the fight against bacterial infections. By addressing trending topics like AMR, drug mechanisms, and sustainable production, this overview bridges technical expertise with public interest, enhancing its relevance in both academic and consumer contexts.